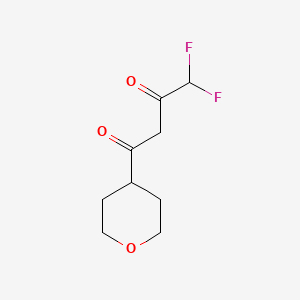

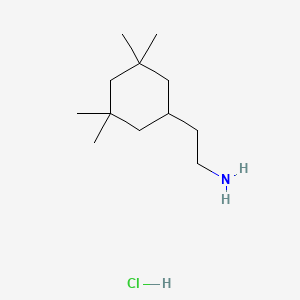

4,4-difluoro-1-(oxan-4-yl)butane-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,4-Difluoro-1-(oxan-4-yl)butane-1,3-dione, also known as 4,4-Difluoro-1-(oxan-4-yl)butane-1,3-dione (DFB), is a difluorinated oxanone derivative. It is a versatile synthetic building block used in the synthesis of a variety of bioactive molecules, including drugs and drug analogs. DFB has been widely studied for its biological activities, and its potential applications in medicine and biotechnology.

Aplicaciones Científicas De Investigación

DFB has been studied for its potential applications in the fields of medicine and biotechnology. It has been investigated for its ability to inhibit the activity of enzymes, such as cyclooxygenase-2 (COX-2), and for its potential as an anti-cancer agent. It has also been explored for its ability to modulate the activity of the protein kinase C (PKC) enzyme, and for its potential as an anti-inflammatory agent. Additionally, DFB has been studied for its ability to act as a ligand for G-protein coupled receptors (GPCRs), and for its potential as an antiviral agent.

Mecanismo De Acción

DFB has been shown to interact with a variety of enzymes, proteins, and receptors in the body. It has been demonstrated to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. Additionally, DFB has been shown to modulate the activity of the protein kinase C (PKC) enzyme, which is involved in signal transduction pathways. It has also been demonstrated to act as a ligand for G-protein coupled receptors (GPCRs), which are involved in signal transduction pathways and cellular communication.

Biochemical and Physiological Effects

DFB has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. Additionally, DFB has been shown to modulate the activity of the protein kinase C (PKC) enzyme, which is involved in signal transduction pathways. Furthermore, DFB has been demonstrated to act as a ligand for G-protein coupled receptors (GPCRs), which are involved in signal transduction pathways and cellular communication.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of DFB in laboratory experiments has several advantages. It is a versatile synthetic building block that can be used in the synthesis of a variety of bioactive molecules, including drugs and drug analogs. Additionally, it has been widely studied for its biological activities, and its potential applications in medicine and biotechnology. However, there are also some limitations to using DFB in laboratory experiments. It is a highly reactive molecule, and it can be difficult to handle and store. Additionally, it is a highly toxic compound, and its use requires special safety precautions.

Direcciones Futuras

The potential applications of DFB in the fields of medicine and biotechnology are vast and varied. Further research is needed to explore its ability to inhibit the activity of enzymes, such as cyclooxygenase-2 (COX-2), and its potential as an anti-cancer agent. Additionally, further research is needed to explore its ability to modulate the activity of the protein kinase C (PKC) enzyme, and its potential as an anti-inflammatory agent. Furthermore, further research is needed to explore its ability to act as a ligand for G-protein coupled receptors (GPCRs), and its potential as an antiviral agent. Additionally, further research is needed to explore its potential applications in drug delivery, gene therapy, and targeted drug delivery. Finally, further research is needed to explore its potential as a therapeutic agent for a variety of diseases, including cancer, cardiovascular disease, and neurological disorders.

Métodos De Síntesis

DFB can be synthesized through a variety of methods, including the Mitsunobu reaction, the Wittig reaction, and the Diels-Alder reaction. The Mitsunobu reaction is a substitution reaction that involves the addition of an alcohol to a difluorobutane-1,3-dione, followed by a nucleophilic substitution. The Wittig reaction is a reaction between an aldehyde or ketone and a phosphonium salt to produce an alkene. The Diels-Alder reaction is a cycloaddition reaction between a diene and an alkene to form a cyclohexene.

Propiedades

IUPAC Name |

4,4-difluoro-1-(oxan-4-yl)butane-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F2O3/c10-9(11)8(13)5-7(12)6-1-3-14-4-2-6/h6,9H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAQRLFNSOVCSBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(=O)CC(=O)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F2O3 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-hydroxy-6-azaspiro[3.4]octane-2-carboxylate hydrochloride](/img/structure/B6609503.png)

![2-(propan-2-yl)-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine dihydrochloride](/img/structure/B6609508.png)

![3-{1-[(2-methylpyridin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}propan-1-amine trihydrochloride](/img/structure/B6609514.png)

![tert-butyl N-[(2S)-3-amino-2-methoxypropyl]carbamate](/img/structure/B6609518.png)

![3-{3-bromobicyclo[1.1.1]pentan-1-yl}oxetane](/img/structure/B6609523.png)

![2-bromo-1-{spiro[2.5]octan-6-yl}ethan-1-one](/img/structure/B6609553.png)

![6-(4-bromophenyl)-1-azaspiro[3.3]heptan-2-one, Mixture of diastereomers](/img/structure/B6609573.png)

![5-[(tert-butoxy)carbonyl]-1-oxo-octahydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylic acid](/img/structure/B6609600.png)

![3-ethyl-1-azaspiro[3.3]heptan-2-one](/img/structure/B6609605.png)